molecular formula C19H18N2O5S B14813963 ethyl 2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B14813963
M. Wt: 386.4 g/mol
InChI Key: KVICXUPNMKNDRV-DHZHZOJOSA-N
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Description

Ethyl 2-{[3-(4-nitrophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, an acrylamide moiety, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-nitrophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves a multi-step process:

    Formation of the Cyclopenta[b]thiophene Core: The cyclopenta[b]thiophene core can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under acidic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, typically using ethyl alcohol and a carboxylic acid derivative.

    Attachment of the Acrylamide Moiety: The acrylamide moiety is attached through an amide bond formation reaction, often using acryloyl chloride and an amine precursor.

    Addition of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, involving the use of nitric acid and a suitable aromatic precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-nitrophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Ethyl 2-{[3-(4-nitrophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the exploration of new synthetic pathways and reaction mechanisms.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-nitrophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on target molecules. The cyclopenta[b]thiophene core provides structural stability and facilitates binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar core structure but different functional groups.

    Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Lacks the nitrophenyl and acrylamide moieties.

Uniqueness

Ethyl 2-{[3-(4-nitrophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a nitrophenyl group, an acrylamide moiety, and a cyclopenta[b]thiophene core. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H18N2O5S/c1-2-26-19(23)17-14-4-3-5-15(14)27-18(17)20-16(22)11-8-12-6-9-13(10-7-12)21(24)25/h6-11H,2-5H2,1H3,(H,20,22)/b11-8+

InChI Key

KVICXUPNMKNDRV-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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